![molecular formula C25H20N2O6 B11045955 5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045955.png)
5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(4-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including a benzodioxole ring, a hydroxy group, a methoxybenzoyl group, and a pyridylmethyl group. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(4-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE likely involves multiple steps, including the formation of the pyrrole ring, the introduction of the benzodioxole and methoxybenzoyl groups, and the attachment of the pyridylmethyl group. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The methoxybenzoyl group can be reduced to a hydroxyl group.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the methoxybenzoyl group would yield a hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, given its multiple functional groups that could interact with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(4-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzodioxol-5-yl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(4-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(1,3-Benzodioxol-5-yl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(4-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-thione
Uniqueness
The uniqueness of 5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1-(4-PYRIDYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H20N2O6 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(4E)-5-(1,3-benzodioxol-5-yl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20N2O6/c1-31-18-4-2-3-17(11-18)23(28)21-22(16-5-6-19-20(12-16)33-14-32-19)27(25(30)24(21)29)13-15-7-9-26-10-8-15/h2-12,22,28H,13-14H2,1H3/b23-21+ |
InChI Key |
PCGVVEQVFQTOOB-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC5=C(C=C4)OCO5)/O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC5=C(C=C4)OCO5)O |
Origin of Product |
United States |
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